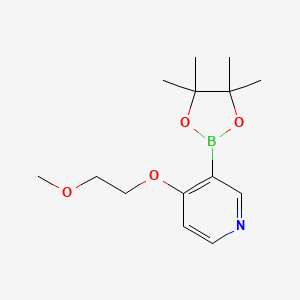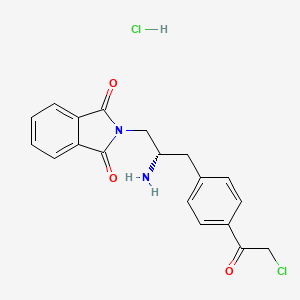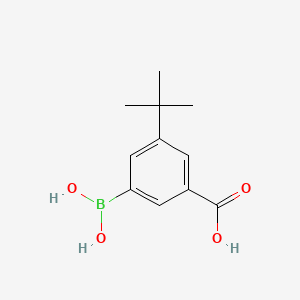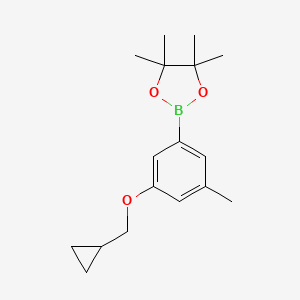
2-(3-(Cyclopropylmethoxy)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Cyclopropylmethoxy)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C17H25BO3 and its molecular weight is 288.194. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structure Analysis
Synthesis of Modified Phenylboronic Acid Derivatives : Research by Spencer et al. (2002) involved the synthesis of modified methyl-phenyl-dioxaborolanes, focusing on their activity against serine proteases such as thrombin. These compounds were studied in both solid state and solution, revealing weak nitrogen-boron coordination (Spencer et al., 2002).
Molecular Structure Analysis : A study by Li and Wang (2016) described the synthesis of a similar compound, focusing on its molecular structure. The study detailed the molecule’s conformation and the lack of significant intermolecular interactions (Li & Wang, 2016).
Crystal Structure Determination : Seeger and Heller (1985) conducted a crystal structure analysis of a dioxaborolane derivative, revealing a tetracoordinated boron atom and the molecular structure consisting of aromatic and heterocyclic rings (Seeger & Heller, 1985).
Applications in Polymer Synthesis and Material Science
Synthesis of Stilbene Derivatives : Das et al. (2015) synthesized novel dioxaborolane derivatives with potential applications in liquid crystal display (LCD) technology. These compounds are also being tested for therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Development of Bulky Borane for Catalysis : Fritschi et al. (2008) developed tetraphenyl-dioxaborolane for hydroboration of alkenes, contributing to the field of organoboron chemistry and its applications in catalysis (Fritschi et al., 2008).
Synthesis of Polyenes and Polymers : Yokozawa et al. (2011) utilized a dioxaborolane derivative for the synthesis of poly(3-hexylthiophene) with applications in materials science, specifically in the production of polymers with precise molecular structures (Yokozawa et al., 2011).
Applications in Organic Synthesis and Medicinal Chemistry
Synthesis of Boronic Esters : A study by El Bialy et al. (2011) focused on synthesizing new benzyloxycyanoboronic esters, demonstrating the versatility of dioxaborolane derivatives in organic synthesis (El Bialy et al., 2011).
Novel Lipogenic Inhibitors : Das et al. (2011) synthesized a library of dioxaborolane derivatives, some of which showed potential as lipogenesis inhibitors, indicating their possible use in developing lipid-lowering drugs (Das et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets, influencing cellular processes .
Mode of Action
It’s likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes
Biochemical Pathways
Compounds with similar structures have been found to influence various pathways, leading to downstream effects
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effectiveness
Result of Action
It’s likely that the compound’s interaction with its targets leads to changes in cellular processes, potentially influencing cell function
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its targets and its overall effectiveness
Properties
IUPAC Name |
2-[3-(cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO3/c1-12-8-14(10-15(9-12)19-11-13-6-7-13)18-20-16(2,3)17(4,5)21-18/h8-10,13H,6-7,11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNWSYMMRFNVGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675289 |
Source


|
| Record name | 2-[3-(Cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218789-80-0 |
Source


|
| Record name | 2-[3-(Cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

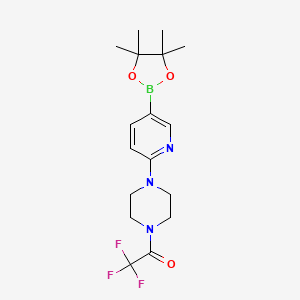
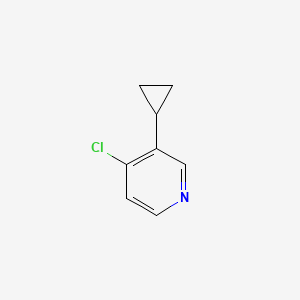
![1-Benzenesulfonyl-5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B567550.png)
![2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid](/img/structure/B567552.png)

![5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole](/img/structure/B567557.png)
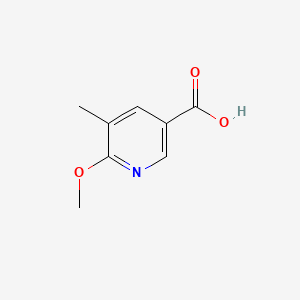
![Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate](/img/structure/B567559.png)
